molecular formula C2H3F2N3 B6176769 2-azido-1,1-difluoroethane CAS No. 1251037-67-8

2-azido-1,1-difluoroethane

Cat. No.: B6176769
CAS No.: 1251037-67-8
M. Wt: 107.1
InChI Key:
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Description

2-Azido-1,1-difluoroethane: is an organofluorine compound characterized by the presence of both azido and difluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,1-difluoroethane typically involves the reaction of 1,1-difluoroethane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution of a hydrogen atom with an azido group.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,1-difluoroethane can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, dimethylformamide, elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, low temperatures.

    Cycloaddition Reactions: Copper(I) catalysts, room temperature.

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: 2-Amino-1,1-difluoroethane.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

2-Azido-1,1-difluoroethane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Utilized in the development of new materials with unique properties.

    Medicinal Chemistry: Investigated for potential use in drug development due to its ability to form bioactive compounds.

    Chemical Biology: Employed in bioconjugation techniques to label biomolecules.

Mechanism of Action

The mechanism of action of 2-azido-1,1-difluoroethane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in chemical reactions. The difluoroethane backbone provides stability and influences the compound’s reactivity and physical properties.

Comparison with Similar Compounds

    1,1-Difluoroethane: Lacks the azido group, used primarily as a refrigerant and propellant.

    2-Azidoethane: Lacks the difluoro groups, used in organic synthesis and bioconjugation.

Uniqueness: 2-Azido-1,1-difluoroethane is unique due to the combination of azido and difluoro functional groups, which impart distinct reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

CAS No.

1251037-67-8

Molecular Formula

C2H3F2N3

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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